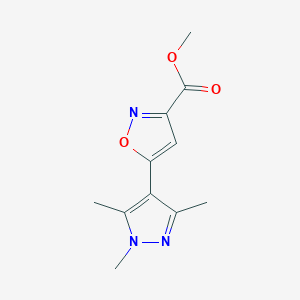

Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate

Description

Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is a heterocyclic compound featuring a fused pyrazole-isoxazole scaffold. The pyrazole ring is substituted with three methyl groups at positions 1, 3, and 5, while the isoxazole moiety carries a methyl ester at position 3. This structural motif is significant in medicinal chemistry due to the bioactivity of pyrazole and isoxazole derivatives, which often exhibit antimicrobial, anti-inflammatory, or kinase inhibitory properties . Characterization typically employs spectroscopic methods (IR, NMR, MS) and X-ray crystallography, the latter often utilizing SHELX software for refinement .

Properties

IUPAC Name |

methyl 5-(1,3,5-trimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-6-10(7(2)14(3)12-6)9-5-8(13-17-9)11(15)16-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNPCPDHHPXPEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2=CC(=NO2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate (CAS No. 1001519-19-2) is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Characteristics

- Molecular Formula : C₁₁H₁₃N₃O₃

- Molecular Weight : 235.24 g/mol

- Structure : The compound features a pyrazole ring and an isoxazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections detail these activities based on available research findings.

Anticancer Activity

Research indicates that pyrazole derivatives, including methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate, demonstrate significant anticancer properties.

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of pyrazoles have shown activity against BRAF(V600E) mutations associated with melanoma .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate | BRAF(V600E) | TBD | |

| Other Pyrazole Derivative | EGFR | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses moderate to high activity against various bacterial strains.

Case Study : A study assessed the efficacy of several pyrazole derivatives against pathogenic fungi and bacteria. Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate was noted for its superior activity compared to standard antifungal agents .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate may exert its effects by inhibiting pro-inflammatory cytokines and mediators.

Research Findings :

A study demonstrated that pyrazole compounds could significantly reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate. Modifications to the pyrazole and isoxazole moieties can enhance potency and selectivity.

Key Findings :

- Substituents on the pyrazole ring influence binding affinity to target proteins.

- The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s distinctiveness lies in its 1,3,5-trimethylpyrazole substituent, which enhances steric bulk and lipophilicity compared to derivatives with simpler substituents. Key structural comparisons include:

- Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate (): Features a phenyl group at position 1 and a 4-chlorobenzoyloxy group at position 5.

- 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid (): Replaces the ester with a carboxylic acid , increasing polarity and hydrogen-bonding capacity, which may elevate melting points and aqueous solubility .

Physical and Spectroscopic Properties

Crystallographic and Hydrogen-Bonding Behavior

- X-ray studies (using SHELX ) for related compounds reveal that hydrogen-bonding networks govern crystal packing. For example, carboxylic acids form dimeric H-bond motifs, whereas esters rely on weaker van der Waals interactions .

- The trimethylpyrazole group may disrupt H-bonding, leading to less dense crystal lattices and lower melting points compared to carboxylic acid analogs .

Preparation Methods

Transesterification of Ethyl to Methyl Esters

A patented method describes the conversion of ethyl 5-amino-3-methyl-4-isoxazolecarboxylate to its methyl ester analog via transesterification:

- Base-Catalyzed Reaction :

- Alternative Lithium Hydride Method :

This method highlights the sensitivity of ester groups to alkaline conditions and the importance of temperature control to minimize decomposition.

1,3-Dipolar Cycloaddition for Isoxazole Core Formation

A PMC study outlines a route applicable to analogous isoxazole derivatives:

- Nitrile Oxide-Alkyne Cycloaddition :

- Suzuki Cross-Coupling for Pyrazole Substitution :

Key Reaction Optimization Strategies

Analytical and Spectroscopic Data

Physicochemical Properties

Purity and Stability

- HPLC Purity : ≥97% under optimized conditions.

- Storage : Stable at 2–8°C in sealed containers; degrades upon prolonged exposure to moisture.

Challenges and Limitations

- Substrate Availability :

- Byproduct Formation :

- Stereochemical Control :

- Pyrazole substitution regiochemistry remains difficult to modulate without directing groups.

Q & A

Basic Synthesis and Characterization

Q1.1: What synthetic strategies are effective for preparing Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate, and how can reaction conditions be optimized? Answer:

- Synthetic Routes: The compound’s isoxazole and pyrazole moieties suggest cyclization reactions, such as 1,3-dipolar cycloaddition between nitrile oxides and alkynes, or condensation of hydroxylamine derivatives with β-diketones. For example, ethyl 2-(4-toluidinocarbothioyl)malonate reacts with hydroxylamine to form isoxazolones, a method adaptable to this compound .

- Optimization: Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Microwave-assisted synthesis may reduce reaction time .

- Validation: Monitor progress via TLC and confirm purity using HPLC (>95%) and NMR spectroscopy (e.g., ¹H/¹³C NMR for ester and pyrazole proton assignments) .

Advanced Structural Analysis

Q2.1: How can hydrogen-bonding networks in the crystal structure of this compound be analyzed to predict supramolecular assembly? Answer:

- Methodology: Use X-ray crystallography with refinement via SHELXL to resolve hydrogen-bonding patterns. Graph set analysis (e.g., Etter’s notation) classifies interactions (e.g., motifs) .

- Key Metrics: Measure bond distances (O···H–N ≈ 2.8–3.0 Å) and angles (∠C–O···H ≈ 120–150°). Software like Mercury (CCDC) visualizes packing motifs .

- Implications: Such analysis informs co-crystal design for enhanced solubility or stability .

Basic Spectroscopic Characterization

Q3.1: What spectroscopic techniques are critical for confirming the structure of this compound, and how are spectral artifacts resolved? Answer:

- Techniques:

- Artifact Resolution: For overlapping peaks (e.g., pyrazole/isoxazole protons), use 2D NMR (COSY, HSQC) or deuterated solvent swaps .

Advanced Mechanistic Studies

Q4.1: How can computational methods (e.g., DFT or molecular docking) elucidate the compound’s reactivity or bioactivity? Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic/nucleophilic sites. Calculate Fukui indices for regioselectivity in derivatization reactions .

- Molecular Docking: Dock the compound into target proteins (e.g., enzymes like pyrophosphatases) using AutoDock Vina. Validate binding poses with MD simulations (e.g., 100 ns trajectories in GROMACS) .

- Validation: Compare computational results with experimental bioassays (e.g., enzyme inhibition IC₅₀ values) .

Basic Stability and Storage

Q5.1: What are the stability considerations for this compound under varying storage conditions? Answer:

- Degradation Pathways: Hydrolysis of the ester group (pH-dependent) and pyrazole ring oxidation. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

- Storage: Store at –20°C in amber vials under inert gas (N₂/Ar). Use desiccants (silica gel) to prevent moisture uptake .

Advanced Data Contradiction Analysis

Q6.1: How should researchers resolve discrepancies in crystallographic data (e.g., bond lengths) or bioactivity results across studies? Answer:

- Crystallography: Cross-validate refinement parameters in SHELXL (e.g., R-factor < 5%). Check for twinning or disorder using PLATON .

- Bioactivity: Replicate assays under standardized conditions (e.g., cell line, incubation time). Perform statistical analysis (ANOVA) to identify outliers .

- Metadata Review: Ensure solvent/purity data are consistent (e.g., HPLC traces in supplementary materials) .

Basic Derivative Synthesis

Q7.1: What functionalization strategies can diversify this compound’s scaffold for SAR studies? Answer:

- Ester Hydrolysis: React with NaOH/MeOH to yield the carboxylic acid, enabling amide coupling (EDCI/HOBt) .

- Pyrazole Modifications: Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) .

- Validation: Confirm derivatives via HRMS and elemental analysis .

Advanced Supramolecular Applications

Q8.1: Can this compound serve as a building block for metal-organic frameworks (MOFs) or co-crystals? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.